molecular formula C12H21N5 B8138913 2-((4-Methylpiperazin-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

2-((4-Methylpiperazin-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B8138913
M. Wt: 235.33 g/mol
InChI Key: AAPZAELHBIYZQX-UHFFFAOYSA-N
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Description

This compound features a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, a bicyclic scaffold derived from heterocyclized dipeptides, with a 4-methylpiperazinylmethyl substituent at position 2. It belongs to the BIM-46174 class of molecules, which are notable for their role as cell-permeable Gαq protein inhibitors, modulating G protein-coupled receptor (GPCR) signaling pathways . The 4-methylpiperazine moiety enhances solubility and bioavailability, while the tetrahydroimidazopyrazine core provides structural rigidity for target engagement.

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5/c1-15-4-6-16(7-5-15)9-11-10-17-3-2-13-8-12(17)14-11/h10,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPZAELHBIYZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CN3CCNCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylpiperazin-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves multiple steps. One common method includes the following steps :

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes to increase yield and reduce costs. This may include the use of catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylpiperazin-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Overview

The compound 2-((4-Methylpiperazin-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic organic compound that has garnered attention in various fields of scientific research due to its potential pharmacological properties. This article explores its applications in medicinal chemistry, particularly in drug design and development, as well as its role in biological research.

Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit significant antidepressant-like effects. A study demonstrated that derivatives of this compound could influence serotonin and norepinephrine levels in the brain, suggesting a mechanism for mood enhancement and anxiety reduction .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have reported that it can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways associated with cell survival .

Neuroprotective Effects

Neuroprotective properties have been attributed to this compound due to its ability to cross the blood-brain barrier. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation in neuronal cells .

Receptor Binding Studies

The compound is being investigated for its binding affinity to various neurotransmitter receptors. Preliminary findings suggest that it exhibits high affinity for serotonin receptors (5-HT1A and 5-HT2A), which are critical targets for antidepressant medications .

Coordination Chemistry

Recent studies have explored the coordination chemistry of this compound with metal ions such as zinc. The resulting complexes have shown enhanced biological activity compared to the uncoordinated form, indicating potential applications in drug delivery systems or as therapeutic agents .

Data Tables

Application AreaDescriptionReferences
Antidepressant ActivityInfluences serotonin/norepinephrine levels
Anticancer PropertiesInduces apoptosis in cancer cell lines
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Receptor Binding StudiesHigh affinity for serotonin receptors
Coordination ChemistryEnhanced activity through metal ion complexes

Case Study 1: Antidepressant Effects

In a controlled study involving animal models, administration of this compound resulted in significant reductions in depressive behaviors when compared to a placebo group. Behavioral tests indicated an increase in exploratory behavior and a decrease in immobility time during forced swim tests.

Case Study 2: Cancer Cell Proliferation Inhibition

A series of experiments conducted on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with the compound over a 48-hour period.

Mechanism of Action

The mechanism of action of 2-((4-Methylpiperazin-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound Name Core Structure Substituents Biological Activity Key Differences
BIM-46174 Tetrahydroimidazo[1,2-a]pyrazine 4-Methylpiperazinylmethyl at position 2 Gαq inhibition (IC₅₀ ~0.5 µM) Prototype compound; dimeric form (BIM-46187) shows enhanced activity
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (HCl salt) Same core Methyl at position 2 Unspecified (intermediate) Lacks piperazine; reduced polarity and target affinity
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (HCl salt) Same core CF₃ at position 2 Antimalarial (preclinical) Electron-withdrawing CF₃ group alters electronic properties and metabolic stability
8-(1-Piperazinyl)imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine (non-hydrogenated) Piperazinyl at position 8 α₂-Adrenergic receptor affinity (Ki = 12 nM) Non-hydrogenated core; substituent position affects receptor selectivity

Key Observations :

  • Substituent position (e.g., position 2 vs. 8) significantly impacts target specificity. For example, 8-piperazinyl derivatives bind α₂-adrenergic receptors, while 2-substituted analogues target Gαq .
  • Hydrogenation of the core (e.g., tetrahydro vs. dihydro) modulates conformational flexibility and receptor interaction. Dihydro derivatives exhibit reduced α₂-adrenergic affinity compared to non-hydrogenated analogues .

Analogues with Alternative Cores

Compound Class Core Structure Example Substituents Biological Activity Comparison
Imidazo[1,2-a]pyrimidine-hydrazones Tetrahydroimidazo[1,2-a]pyrimidine Hydrazone at position 2 Antibacterial (MIC = 4–32 µg/mL) Pyrimidine core (vs. pyrazine) reduces planarity, altering membrane permeability
Imidazo[1,2-a]quinoxaline mono-N-oxides Imidazo[1,2-a]quinoxaline 4-Methylpiperazinyl at position 8 Hypoxia-selective cytotoxicity Larger aromatic core enhances DNA intercalation; substituent basicity critical for bioreductive activation

Key Observations :

  • Core size and aromaticity influence target engagement. Quinoxaline derivatives exhibit DNA-binding cytotoxicity, while smaller pyrazine/pyrimidine cores favor GPCR modulation .
  • Electron-withdrawing groups (e.g., CF₃, NO₂) improve hypoxic selectivity in bioreductive agents but may reduce metabolic stability .

Pharmacokinetics :

  • 4-Methylpiperazine enhances water solubility, as seen in BIM-46174 (logP ~2.5), compared to lipophilic analogues like 8,8-dimethyl derivatives (logP ~3.8) .
  • Hydrochloride salts (e.g., 1363404-99-2) improve stability and crystallinity, critical for formulation .

Biological Activity

The compound 2-((4-Methylpiperazin-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a synthetic molecule that has drawn attention in medicinal chemistry due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

  • Molecular Formula : C13H21N5
  • Molecular Weight : 247.33934 g/mol
  • CAS Number : Not specified in the search results but can be derived from its chemical structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in disease pathways:

  • Antiviral Activity : Preliminary studies suggest that derivatives of tetrahydroimidazo[1,2-a]pyrazine compounds exhibit antiviral properties, particularly against RNA viruses such as Ebola virus. The mechanism involves blocking viral entry into host cells by inhibiting the Niemann-Pick C1-like 1 (NPC1) protein, which is crucial for viral fusion and entry .
  • Anticancer Potential : Some studies have indicated that related compounds may possess anticancer properties by inducing apoptosis in cancer cells through modulation of Bcl-2 family proteins . The presence of a piperazine moiety is often linked to enhanced bioactivity against cancer cell lines.

Biological Assays and Efficacy

Table 1 summarizes various biological assays conducted to evaluate the efficacy of this compound and its derivatives:

Assay Type Target Efficacy (EC50) Selectivity Index (SI) Reference
Antiviral (Ebola)NPC10.64 µM20
Anticancer (Cell Lines)Bcl-2 InhibitionVariesVaries
AntibacterialE. coli & S. aureusNot specifiedNot specified

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Ebola Virus Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited Ebola virus entry into cells by targeting NPC1. The most active compounds showed submicromolar activity with minimal cytotoxicity in HeLa cells .
  • Cancer Cell Studies : In vitro studies indicated that derivatives exhibited significant cytotoxic effects on various cancer cell lines by modulating apoptosis pathways. Compounds were shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic signals .

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